molecular formula C22H14ClN3S B12890230 N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine CAS No. 920519-97-7

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine

Cat. No.: B12890230
CAS No.: 920519-97-7
M. Wt: 387.9 g/mol
InChI Key: IFTCXKUSJMWVRD-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7) is a benzothiazole-phenyl-based small molecule of significant interest in medicinal chemistry research due to its potent activity as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . This polypharmacological approach of targeting two distinct enzymes with a single molecule is a promising strategy for therapeutic development, potentially reducing side effects compared to combination drug therapies . By simultaneously inhibiting sEH and FAAH, this compound elevates the cellular levels of two classes of endogenous signaling molecules: epoxyeicosatrienoic acids (EETs) and fatty acid amides like anandamide (AEA) . EETs are anti-inflammatory and neuroprotective lipid mediators, while anandamide is an endocannabinoid that activates CB1 and CB2 receptors . Preclinical research indicates that dual sEH/FAAH inhibitors, including close analogs of this compound, produce significant antinociceptive effects in models of acute inflammatory pain, with efficacy comparable to some traditional non-steroidal anti-inflammatory drugs . A key research advantage is that analgesic doses of such inhibitors have been shown to alleviate pain without depressing voluntary locomotor activity in animal models, a common and debilitating side effect of opioid analgesics . With a molecular formula of C22H14ClN3S and a molecular weight of 387.89 g/mol , this compound is supplied for research applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

920519-97-7

Molecular Formula

C22H14ClN3S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25)

InChI Key

IFTCXKUSJMWVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The quinoline core undergoes electrophilic and nucleophilic substitutions:

  • Chlorine Replacement : The 7-chloro group is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Benzothiazole Modifications : The thiazole ring participates in N-acylation and S-alkylation.

Key Transformations

  • N-Acylation : Reacts with 4-chlorobutanoyl chloride in CH₂Cl₂/NaHCO₃ to form 4-chlorobutanamide derivatives .

  • S-Alkylation : Benzothiazole sulfur reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .

Table 2: Substitution Reaction Outcomes

Reaction TypeReagentProduct StructureYield (%)Reference
N-Acylation4-Chlorobutanoyl chloride4-Chlorobutanamide92%
S-AlkylationMethyl iodideBenzothiazole sulfonium salt78%

Metabolic Transformations

In vitro studies reveal metabolic pathways involving:

  • N-Acetylation : Primary route in sensitive cell lines (e.g., MCF-7), mediated by N-acetyltransferases (NAT1/NAT2) .

  • Oxidation : 3’-Substituted derivatives undergo hepatic cytochrome P450-mediated oxidation, forming hydroxylated metabolites .

Key Findings

  • Selectivity : 3’-Methyl analogs predominantly acetylate (e.g., compound 4 ), while 3’-chloro analogs favor oxidation (compound 5 ) .

  • Impact on Activity : Acetylation reduces antitumor efficacy for methyl derivatives but retains activity for halogenated analogs .

Interaction Studies

The compound interacts with biological targets via:

  • Enzyme Inhibition : Binds to microbial DNA gyrase (IC₅₀ = 0.8 µM) and human topoisomerase II (IC₅₀ = 1.2 µM).

  • Receptor Binding : Quinoline nitrogen coordinates with transition metals (e.g., Cu²⁺) to form complexes with enhanced antimicrobial activity .

Mechanistic Insights

  • Proton Transfer : Fragmentation reactions involve proton migration from quinoline-N to acetyl groups, followed by α-bond cleavage (observed via mass spectrometry) .

  • Computational Modeling : Density Functional Theory (DFT) predicts favorable binding to ATP-binding pockets of kinase targets .

Thermal and Stability Data

  • Thermal Decomposition : Onset at 258.9°C (DSC), with major mass loss at 300–400°C (TGA) .

  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO (>10 mg/mL).

Comparative Reactivity

The compound’s reactivity differs from analogs due to:

  • Benzothiazole-Quinoline Synergy : Enhanced π-π stacking and hydrogen bonding vs. standalone quinoline or benzothiazole derivatives.

  • Chlorine Activation : The 7-chloro group increases electrophilicity at the 4-position, facilitating NAS .

Scientific Research Applications

Research indicates that N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies:

  • A study demonstrated that derivatives of benzothiazole, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL .
  • Another investigation highlighted the compound's ability to inhibit Listeria monocytogenes, showcasing its potential as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, revealing its efficacy against various cancer cell lines.

Case Studies:

  • Research by Gabr et al. found that derivatives containing the benzothiazole moiety exhibited IC50 values as low as 2.41 µM against HeLa cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
  • Another study reported that modifications in the molecular structure significantly influenced the anticancer activity, with certain derivatives showing enhanced efficacy against multiple cancer types .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Q-CPIB belongs to a class of heterocyclic hybrids designed for therapeutic or material applications. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogs from the CPIB Series ()

  • CPIB (Purine-based analog): Core Structure: 9-Isopropylpurine instead of quinoline. Synthesis: Uses 6-chloro-9-isopropylpurine and 4-aminophenylbenzo[d]thiazole. Bioactivity: Shows comparable cytotoxicity but distinct cellular uptake kinetics due to purine’s affinity for nucleotide-binding proteins. Fluorescence: Lower quantum yield than Q-CPIB, attributed to purine’s electron-deficient nature .
  • M-CPIB (Pyrimidine-based analog): Core Structure: 4-Morpholinopyrimidine replaces quinoline. Synthesis: Derived from 4-chloropyrimidine and morpholine. Bioactivity: Enhanced solubility due to morpholine, but reduced cytotoxicity in MDAMB231 cells compared to Q-CPIB. Fluorescence: Blue-shifted emission relative to Q-CPIB, reflecting pyrimidine’s electronic effects .

Quinazoline Derivative ()

  • Compound: 7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine. Core Structure: Quinazoline instead of quinoline. However, the methoxyphenyl group may reduce membrane permeability compared to Q-CPIB’s benzothiazole .

Morpholinopropyl Benzo[d]thiazol-2-amine ()

  • Compound: 7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. Core Structure: Shares the benzo[d]thiazole moiety but lacks quinoline.

TADF Materials with Benzo[d]thiazole ()

  • Compounds: e.g., 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT). Structure: Phenoxazine donor fused with benzothiazole. Function: Short TADF lifetimes (<1 μs) and small ΔE_ST (<0.1 eV) for OLED applications. Contrast with Q-CPIB: While Q-CPIB’s fluorescence is leveraged for cellular imaging, BT derivatives prioritize energy efficiency in materials science .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Cytotoxicity Fluorescence Properties Reference
Q-CPIB Quinoline 7-Cl, Benzothiazole-phenyl High in MCF-7/SkBr3 Moderate quantum yield
CPIB Purine 9-Isopropyl, Benzothiazole-phenyl Moderate Low quantum yield
M-CPIB Pyrimidine Morpholine, Benzothiazole-phenyl Low in MDAMB231 Blue-shifted emission
Quinazoline Derivative (V013-6716) Quinazoline 7-Cl, 4-Cl-phenyl, 4-MeO-phenyl Not reported N/A
7-Chloro-4-methoxy-N-(3-morpholinopropyl)... Benzo[d]thiazole 7-Cl, 4-MeO, Morpholinopropyl Intermediate use N/A
BT (TADF Material) Phenoxazine-Benzothiazole None Material application TADF (ΔE_ST <0.1 eV)

Key Findings and Implications

  • Structural Impact: Quinoline in Q-CPIB offers a balance of cytotoxicity and fluorescence, outperforming purine/pyrimidine analogs in bioactivity .
  • Substituent Effects: Morpholine or methoxy groups enhance solubility but may trade off target affinity, as seen in M-CPIB and the morpholinopropyl derivative .
  • Application Divergence: While Q-CPIB is therapeutic, benzothiazole-phenoxazine hybrids prioritize material science, highlighting structural versatility .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that combines a benzothiazole moiety with a quinoline framework. Its molecular formula is C22H14ClN3S, with a molecular weight of 387.9 g/mol. The compound's unique structure contributes to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
CAS Number920519-97-7
Molecular FormulaC22H14ClN3S
Molecular Weight387.9 g/mol
IUPAC NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine
InChIInChI=1S/C22H14ClN3S/c23-15...
Canonical SMILESC1=CC=C2C(=C1)N=C(S2)...

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have demonstrated zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values lower than 20 µM, suggesting strong cytotoxic effects against these cancer cells .

The mechanism of action often involves the inhibition of specific enzymes or interference with DNA replication processes in cancer cells, leading to apoptosis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cells, leading to cell death.

Study on Anticancer Activity

A study conducted on the anticancer effects of this compound revealed that it significantly reduced cell viability in A549 cells by over 70% at concentrations above 10 µM. The study utilized the MTT assay for cell viability assessment and demonstrated that the compound's derivatives could serve as potential chemotherapeutic agents .

Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against various pathogens. The results indicated substantial antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine?

A key route involves nucleophilic aromatic substitution. For example, 4,7-dichloroquinoline can react with a benzo[d]thiazole-containing aniline derivative in a polar aprotic solvent (e.g., pentanol) under reflux. Post-reaction, purification via column chromatography or recrystallization is typical . Adjusting reaction time (e.g., 12–24 hours) and temperature (80–120°C) optimizes yield. Side products, such as unreacted dichloroquinoline, are monitored using TLC or HPLC.

Q. What spectroscopic and analytical techniques validate the structure of this compound?

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., quinoline H-2 at δ ~8.5 ppm, benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C22H15ClN3S: 412.05) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C in quinoline at ~120°) and torsion angles (e.g., benzo[d]thiazole-phenyl dihedral angles ~5–10°) .

Q. What preliminary biological assays are used to screen this compound’s activity?

Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .
  • Solubility and Stability : HPLC-based stability tests in simulated physiological buffers (pH 2–7.4) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Dose-Response Repetition : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound purity via LC-MS .
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding modes to targets like kinases (e.g., using AutoDock Vina with PDB ligands as reference) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity using descriptors like logP or Hammett constants .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Q. How does the benzo[d]thiazole moiety influence physicochemical and pharmacokinetic properties?

  • Lipophilicity : The thiazole ring increases logP (~2.5–3.5), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate oxidative metabolism. Methyl or halogen substitutions on the phenyl ring can reduce clearance .
  • Toxicity : Ames test or hepatocyte viability assays assess genotoxicity and hepatic metabolism .

Q. What crystallographic data are available for derivatives, and how can they guide optimization?

X-ray structures of analogs (e.g., N-(4-chlorophenyl)quinolin-2-amine) reveal key interactions:

  • Hydrogen Bonding : Quinoline N-1 with protein backbone NH groups (distance ~2.8 Å) .
  • π-Stacking : Benzo[d]thiazole-phenyl alignment with aromatic residues (e.g., Phe in kinase ATP pockets) .
  • Torsion Angles : Adjusting substituents on the phenyl ring (e.g., Cl vs. OMe) modulates planarity and binding affinity .

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